molecular formula C8H8ClNO B2358485 3-Chloro-2-(prop-2-en-1-yloxy)pyridine CAS No. 1365271-80-2

3-Chloro-2-(prop-2-en-1-yloxy)pyridine

Cat. No.: B2358485
CAS No.: 1365271-80-2
M. Wt: 169.61
InChI Key: GJNBHZJOSBLUBQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(prop-2-en-1-yloxy)pyridine: is an organic compound with the molecular formula C₈H₈ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position and a prop-2-en-1-yloxy group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylation of 3-Chloro-2-hydroxypyridine: One common method involves the allylation of 3-chloro-2-hydroxypyridine. This reaction typically uses an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Industrial Production Methods: Industrial production methods for 3-Chloro-2-(prop-2-en-1-yloxy)pyridine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-2-(prop-2-en-1-yloxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used.

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridines.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of corresponding alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-Chloro-2-(prop-2-en-1-yloxy)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to understand its interaction with various biological molecules and its potential as a bioactive compound.

Medicine:

    Drug Development: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

    Chemical Manufacturing: Used in the manufacturing of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(prop-2-en-1-yloxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    2-Chloro-3-(prop-2-en-1-yloxy)pyridine: Similar structure but with the chlorine and prop-2-en-1-yloxy groups swapped.

    3-Chloro-2-(methoxy)pyridine: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.

    3-Chloro-2-(ethoxy)pyridine: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.

Uniqueness:

    Reactivity: The presence of the prop-2-en-1-yloxy group provides unique reactivity compared to other similar compounds.

    Applications: Its specific structure makes it suitable for certain applications in organic synthesis and drug development that other similar compounds may not be as effective for.

Properties

IUPAC Name

3-chloro-2-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-6-11-8-7(9)4-3-5-10-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNBHZJOSBLUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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